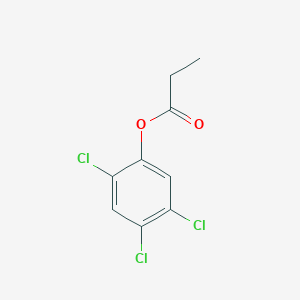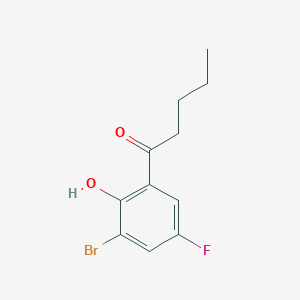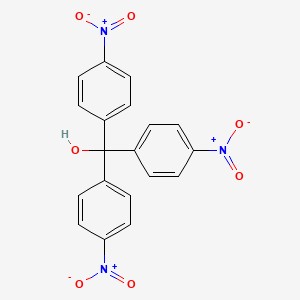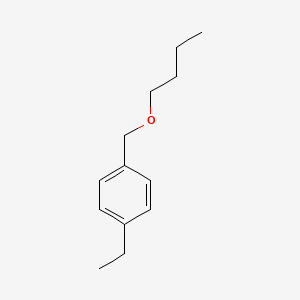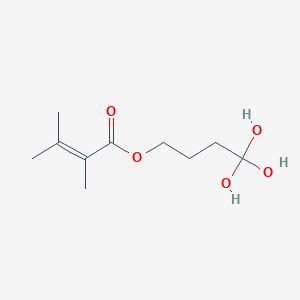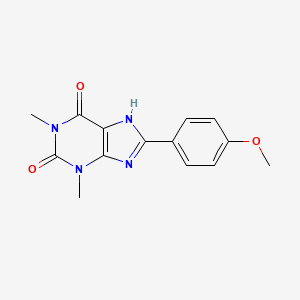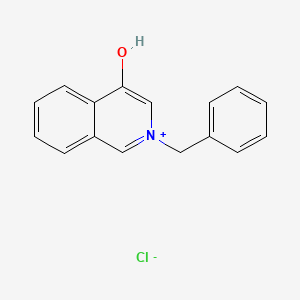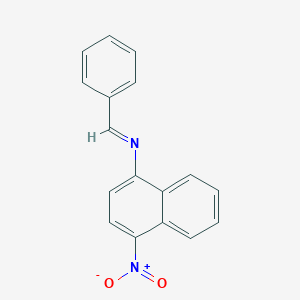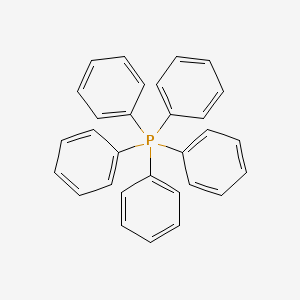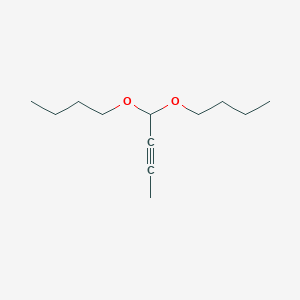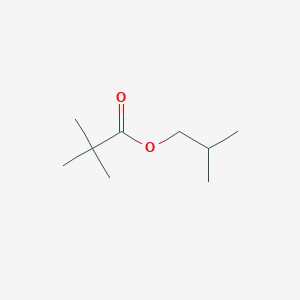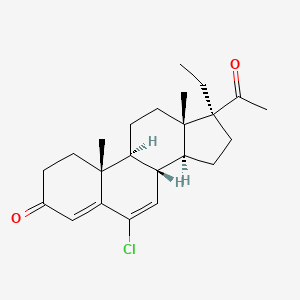
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione is a synthetic steroid compound. It is characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 17th position on the pregnane skeleton. This compound is known for its significant biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-17-ethylpregna-4,6-diene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. The key steps include chlorination at the 6th position and ethylation at the 17th position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and ethylating agents like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace the chlorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other steroid compounds.
Biology: It is used in studies related to hormone receptor interactions and signal transduction pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical laboratories.
Mecanismo De Acción
The mechanism of action of 6-Chloro-17-ethylpregna-4,6-diene-3,20-dione involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular responses. The pathways involved include steroid hormone signaling and regulation of inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
6-Dehydroprogesterone: Similar in structure but lacks the chlorine and ethyl groups.
Progesterone: A natural steroid hormone with a similar core structure but different substituents.
Corticosterone: Another steroid hormone with a similar core structure but different functional groups.
Uniqueness
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione is unique due to the presence of the chlorine atom at the 6th position and the ethyl group at the 17th position. These modifications can significantly alter its biological activity and make it a valuable compound for specific research applications.
Propiedades
Número CAS |
802-81-3 |
|---|---|
Fórmula molecular |
C23H31ClO2 |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-17-acetyl-6-chloro-17-ethyl-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H31ClO2/c1-5-23(14(2)25)11-8-18-16-13-20(24)19-12-15(26)6-9-21(19,3)17(16)7-10-22(18,23)4/h12-13,16-18H,5-11H2,1-4H3/t16-,17+,18+,21-,22+,23-/m1/s1 |
Clave InChI |
FBALPBIKGCMYPR-CZZSXQRJSA-N |
SMILES isomérico |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)C(=O)C |
SMILES canónico |
CCC1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


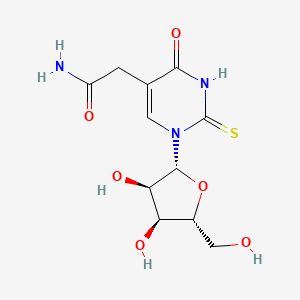
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
